Synthetic Yield Comparison: Nucleophilic Aromatic Substitution with 4-Fluorobenzonitrile
The target compound is synthesized via SNAr reaction between 3,5-dimethylpyrazole and 4-fluorobenzonitrile, achieving a reported isolated yield of approximately 67% [1]. In contrast, the ortho-substituted positional isomer 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile requires 2-chlorobenzonitrile as the electrophilic partner, a less activated substrate that necessitates more forcing conditions (elevated temperature in DMF with potassium carbonate) and typically results in lower yields, although explicit comparative yield data for this specific transformation are not reported in the accessible literature .
| Evidence Dimension | Synthetic yield via nucleophilic aromatic substitution |
|---|---|
| Target Compound Data | 67% isolated yield |
| Comparator Or Baseline | 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile (ortho isomer, CAS 663884-84-2) synthesized from 2-chlorobenzonitrile; yield data not quantified in literature |
| Quantified Difference | Target compound has a reported yield of 67%; comparative yield difference cannot be precisely calculated due to absence of published comparator yield data |
| Conditions | Target: 3,5-dimethylpyrazole with 4-fluorobenzonitrile; Comparator: 3,5-dimethylpyrazole with 2-chlorobenzonitrile, K₂CO₃ in DMF at elevated temperature |
Why This Matters
The para-fluoro substrate enables a more efficient SNAr pathway, translating to lower cost per gram and improved scalability for multi-gram synthesis campaigns in medicinal chemistry programs.
- [1] Chem960. 4-(3,5-二甲基-1H-吡唑-1-基)苯甲腈的合成路线有哪些? Chemical Synthesis Database. View Source
